4-(Chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole
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Overview
Description
The compound “4-(Chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole” is an organic molecule that contains an oxazole ring, which is a five-membered ring containing two heteroatoms (one oxygen and one nitrogen). The molecule also contains two chloromethyl groups attached to the oxazole ring and the phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxazole ring, which imparts aromaticity to the molecule. The chloromethyl groups would likely add polarity to the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be dominated by the oxazole ring and the chloromethyl groups. The oxazole ring, being aromatic, would be expected to undergo electrophilic aromatic substitution reactions. The chloromethyl groups could potentially undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar chloromethyl groups and the aromatic oxazole ring could impact properties such as solubility, melting point, and boiling point .Scientific Research Applications
1. Synthetic Elaboration of Reactive Scaffolds
4-(Chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole and its derivatives, such as 2-(halomethyl)-4,5-diaryloxazoles, are used in synthetic chemistry for the elaboration of reactive scaffolds. These compounds facilitate the preparation of a variety of oxazole derivatives through substitution reactions, demonstrating their utility in synthetic organic chemistry (Patil & Luzzio, 2016).
2. Anticancer and Antimicrobial Agents
Certain oxazole compounds, including those with a 4-chlorophenyl moiety, have been studied for their potential as anticancer and antimicrobial agents. These studies include the synthesis and evaluation of oxazole derivatives that exhibit notable activity against cancer cell lines and pathogenic strains, suggesting their relevance in the development of new therapeutic agents (Katariya, Vennapu & Shah, 2021).
3. Transthyretin Amyloid Fibril Inhibitors
Oxazole derivatives have been synthesized and evaluated as inhibitors of transthyretin (TTR) amyloid fibrils, with certain substitutions on the oxazole ring, such as a 3,5-dichlorophenyl group, significantly reducing amyloidogenesis. This application highlights the potential of oxazole derivatives in addressing amyloid-related diseases (Razavi et al., 2005).
4. Nonlinear Optical Properties
Oxazole derivatives, including those with chlorophenyl groups, have been synthesized and evaluated for their nonlinear optical properties. These compounds exhibit significant optical limiting behavior, which is valuable in the development of materials for optical devices and photonics (Murthy et al., 2013).
5. Antibacterial Applications
Novel heterocyclic compounds containing oxazole fragments have been synthesized and evaluated for their antibacterial activity. These compounds have shown promising results against various bacterial strains, underscoring their potential in developing new antibacterial agents (Mehta, 2016).
6. Photophysical and Corrosion Inhibition Studies
Oxazole derivatives have been studied for their photophysical properties and as corrosion inhibitors. Investigations into the kinetics of photo-oxidation by singlet oxygen and the efficiency of certain oxazole compounds in inhibiting metal corrosion demonstrate their diverse applications in both chemistry and materials science (Bentiss et al., 2007).
7. Synthesis of N-Substituted 2-(Aminomethyl)oxazoles
The preparation and reaction of oxazoles, including this compound, for the synthesis of N-substituted 2-(aminomethyl)oxazoles are explored. Such synthetic pathways are crucial for creating structurally diverse and functionalized oxazole derivatives (Ibata & Isogami, 1989).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-(chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO/c11-5-8-6-13-14-10(8)7-1-3-9(12)4-2-7/h1-4,6H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUYYBNMKWMNHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NO2)CCl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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